(S)-Allylphos
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28NO2P/c1-2-25-37(36(28-15-5-3-6-16-28)29-17-7-4-8-18-29)40-38-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)39-40/h2-24,36H,1,25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZXLJNZAFWEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of S Allylphos in Catalytic Asymmetric Reactions
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.dewikipedia.org The general mechanism involves the reaction of a palladium(0) catalyst with an allylic substrate, which contains a leaving group. This step forms a π-allyl-palladium(II) intermediate. wikipedia.org A subsequent nucleophilic attack on this complex yields the alkylated product, regenerating the palladium(0) catalyst to continue the cycle. wikipedia.org The use of chiral ligands, such as (S)-Allylphos, is crucial for inducing asymmetry in the product. wikipedia.org
The primary role of a chiral ligand in AAA reactions is to create a chiral environment around the metal center, which allows for the discrimination between enantiotopic faces or groups of a prochiral or racemic substrate. uwindsor.ca Enantioselectivity can be achieved through several mechanisms. In one pathway, the chiral catalyst can selectively ionize one of two enantiotopic leaving groups on a meso or prochiral substrate, leading to a single enantiomer of the π-allyl intermediate. nih.gov Alternatively, if the nucleophile is prochiral, the chiral ligand environment can direct the nucleophilic attack to one of the two enantiotopic faces of the nucleophile, thereby creating a new stereocenter with high enantiopurity. thieme-connect.deuwindsor.ca For racemic substrates, a dynamic kinetic asymmetric transformation (DYKAT) can be achieved if the π-allyl palladium intermediates can interconvert faster than the rate of nucleophilic attack, allowing for the conversion of both enantiomers of the starting material into a single enantiomeric product. nih.gov
Beyond enantioselectivity, controlling regioselectivity and diastereoselectivity is critical for the synthetic utility of AAA reactions. For unsymmetrical allylic substrates, nucleophilic attack can occur at either terminus of the π-allyl intermediate, leading to linear or branched products. The regiochemical outcome is influenced by a combination of factors, including the electronic and steric properties of the chiral ligand, the nature of the nucleophile, and the substituents on the allyl fragment. thieme-connect.de Similarly, when the reaction creates multiple stereocenters, controlling the diastereoselectivity is essential. The chiral ligand plays a key role in dictating the facial selectivity of the nucleophilic attack relative to existing stereocenters in the substrate or the π-allyl intermediate, thereby favoring the formation of one diastereomer over others. nih.gov
The scope of palladium-catalyzed AAA is extensive, particularly with "soft" carbon nucleophiles, which are generally defined as those with a pKa below 25. thieme-connect.denih.gov These include stabilized enolates like malonates, β-keto esters, and related compounds. A wide variety of heteroatom nucleophiles, including amines, phenols, and alkoxides, are also effective. thieme-connect.de However, the reaction has limitations. "Hard" nucleophiles (pKa > 25), such as simple ketone enolates or organometallic reagents, can be challenging to employ due to issues with reactivity and selectivity. nih.gov Furthermore, highly sterically hindered substrates or nucleophiles may react sluggishly or not at all, limiting the structural diversity of the accessible products. mdpi.com
The choice of the leaving group on the allylic substrate is crucial for the success of the AAA reaction. The leaving group must be readily displaced by the palladium(0) catalyst during the oxidative addition step to form the key π-allyl-palladium intermediate. wikipedia.org Allylic carbonates, acetates, and phosphates are among the most commonly used leaving groups due to their appropriate reactivity profile. Allylic halides can also be employed, although their reactivity can sometimes lead to side reactions. nih.gov More recently, allylic alcohols have been used directly through in situ activation. The nature of the leaving group can influence reaction rates and, in some cases, the stereochemical outcome of the transformation. For instance, the counterion generated from the leaving group can participate in the catalytic cycle, affecting both selectivity and efficiency. mdpi.com
Substrate Scope and Limitations in Palladium-Catalyzed Systems
Catalytic Asymmetric Dearomatization (CADA) Reactions
Catalytic Asymmetric Dearomatization (CADA) has become a powerful strategy for synthesizing complex, three-dimensional molecules from simple, flat aromatic precursors. sioc.ac.cnresearchgate.net This approach disrupts the aromaticity of a starting material to install new stereogenic centers, including quaternary centers, which are challenging to construct using other methods. nih.gov this compound has been identified as a privileged ligand for certain palladium-catalyzed CADA reactions, particularly those involving indole (B1671886) derivatives. sioc.ac.cn
A significant application of this compound is in the palladium-catalyzed asymmetric dearomative prenylation of indole derivatives. sioc.ac.cn This reaction represents a bio-inspired approach to constructing the prenylated pyrroloindoline scaffold, a core structure found in many bioactive natural products. nih.govresearchgate.net
In a notable example developed by the You group, a palladium catalyst complexed with the Allylphos ligand was used to catalyze the reaction between a 6-bromo-substituted tryptamine (B22526) derivative and prenyl carbonate. researchgate.netacs.org This transformation proceeds via an enantioselective nucleophilic attack from the C3 position of the indole onto a π-allyl palladium intermediate generated from the prenyl carbonate. The reaction enantioselectively installs a prenyl group at the C3 position and triggers a subsequent cyclization to form the pyrroloindoline ring system. This method provides the desired product in high yield (95%) and with excellent enantioselectivity (94% ee). researchgate.netacs.org The resulting product serves as a key precursor for the synthesis of complex alkaloids such as (–)-flustramine B. acs.org This dearomative functionalization highlights the efficacy of this compound in controlling stereochemistry during the construction of complex, polycyclic architectures from simple aromatic starting materials. nih.gov
Table 1: Palladium-Catalyzed Asymmetric Dearomative Prenylation of a Tryptamine Derivative
| Substrate | Reagent | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 6-Bromo-substituted tryptamine derivative | Prenyl carbonate | Pd₂(dba)₃ / (R)-Allylphos* | Prenylated pyrroloindoline | 95 | 94 | acs.org, researchgate.net |
*The (R)-enantiomer of Allylphos was used to obtain the reported enantiomer of the product. The this compound ligand would yield the opposite enantiomer.
Asymmetric Dearomatization of Quinoline and Isoquinoline Systems
Asymmetric dearomatization reactions are powerful tools for converting flat, aromatic compounds into three-dimensional structures with defined stereocenters. acs.org While the catalytic asymmetric dearomatization of nitrogen-containing heterocycles like quinolines and isoquinolines is an area of significant research, these transformations are often accomplished with iridium or other transition metal catalysts paired with specific chiral ligands. acs.orgnih.govacs.orgnih.gov For instance, the first iridium-catalyzed intramolecular asymmetric allylic dearomatization of quinolines and isoquinolines utilized ligands such as Me-THQphos to achieve high yields and enantioselectivities. nih.govacs.org
In the context of palladium catalysis, the chiral phosphoramidite (B1245037) ligand This compound (referred to as Allylphos in the literature) has been successfully employed in the intermolecular dearomative prenylation of indole derivatives. researchgate.netnih.govdokumen.pub This reaction creates valuable prenylated indoline (B122111) skeletons, which are common motifs in natural products. nih.gov In a key example, a palladium catalyst derived from this compound was used for the reaction between a tryptamine derivative and prenyl carbonate, affording the product in 95% yield and 94% enantiomeric excess (ee). nih.gov Although this specific application involves indoles, it highlights the capability of the this compound ligand to facilitate complex, intermolecular dearomatization processes. researchgate.netdokumen.pubspringernature.com
Enantiodivergent Synthesis Modulated by Reaction Parameters
Enantiodivergent synthesis, the ability to produce either enantiomer of a product from the same chiral catalyst by simply tuning reaction parameters, is a highly desirable strategy in asymmetric catalysis. researchgate.net This approach is particularly valuable when one enantiomer of a chiral ligand is significantly more accessible or affordable than the other. A notable example of this concept is the time-dependent enantiodivergent synthesis achieved in iridium-catalyzed allylic substitution reactions. nih.govresearchgate.net In these systems, which utilize chiral phosphoramidite ligands like the Carreira-type ligand, one enantiomer of the product can be obtained in high enantiopurity after a short reaction time, while the opposite enantiomer is formed upon extending the reaction duration. nih.govresearchgate.net This phenomenon arises from the careful permutation of rates among several independent catalytic transformations occurring simultaneously. nih.gov
However, the application of this compound in a catalytic system that allows for enantiodivergence based on modulating reaction parameters has not been documented in the reviewed literature. The primary examples of such reactivity rely on different catalyst and ligand combinations, such as chiral phosphoric acids or iridium complexes. researchgate.netrsc.orgnih.gov
Intramolecular vs. Intermolecular Dearomatization Processes
Dearomatization reactions can be broadly categorized as either intramolecular (the reacting partners are part of the same molecule) or intermolecular (the reaction occurs between two separate molecules). Intramolecular processes often benefit from a favorable entropic profile, making them more common and often easier to develop. acs.orgacs.orgresearchgate.net In contrast, achieving high selectivity in intermolecular dearomatization is a significant challenge due to issues of reactivity, regioselectivity, and the difficulty of controlling the enantiofacial approach of two independent molecules. acs.orgresearchgate.net
Many successful asymmetric dearomatization protocols, including the palladium-catalyzed dearomative Heck reaction, are intramolecular. acs.orgnih.gov However, the development of effective intermolecular variants is crucial for expanding the synthetic utility of this chemistry. The palladium-catalyzed dearomative prenylation of indoles using the This compound ligand stands out as a successful example of an intermolecular process. researchgate.netnih.govdokumen.pub This reaction's success demonstrates that a well-designed chiral catalyst can overcome the inherent challenges of intermolecular reactions to construct complex, all-carbon quaternary stereocenters with high enantioselectivity. dokumen.pub The ability of the Pd/Allylphos system to operate effectively in an intermolecular fashion represents a significant advance, as many other systems are limited to intramolecular cyclizations. acs.orgresearchgate.net
Copper-Catalyzed Asymmetric Transformations
Asymmetric Allylic Substitution and Borylcupration Reactions
Copper-catalyzed reactions are central to modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the realm of asymmetric catalysis, chiral copper-phosphine complexes facilitate a range of transformations, including allylic substitution and borylcupration. mdpi.com
The general mechanism for many of these reactions begins with the formation of an active LCu-Bpin species (where L is a chiral ligand like this compound and Bpin is pinacolboryl). mdpi.com This copper-boryl intermediate then adds across a carbon-carbon double or triple bond in a step known as borylcupration. mdpi.comcas.cn For example, in the borylcupration of an alkene, the copper-boryl species undergoes syn-addition to the double bond, generating a new organocopper intermediate with a newly formed stereocenter. cas.cn The stereochemistry of this addition is controlled by the chiral ligand. cas.cnorganic-chemistry.org This enantioenriched alkyl-copper species can then be trapped by an electrophile in a subsequent step, such as an allylic substitution, to yield a multifunctional product. cas.cn Chiral sulfoxide-phosphine and bisphosphine ligands have proven effective in these sequential reactions, enabling high stereocontrol over the final product. mdpi.comcas.cn
Impact of Olefin and Electrophile Concentration on Enantioselectivity
In certain copper-catalyzed asymmetric reactions, the concentrations of the olefin substrate and the electrophile can have a significant impact on the enantioselectivity of the product. nih.gov Mechanistic studies have revealed that adjusting the ratio of these reactants can be a powerful tool to minimize competing, non-selective reaction pathways and enhance the enantiomeric excess (ee) of the desired product. nih.gov
| Effect of Reactant Concentration on Enantioselectivity nih.gov | Observation | Mechanistic Rationale |
| Lower Olefin Concentration | Increased enantiomeric excess (e.e.). | Minimizes the influence of achiral Cu-alkyl species, which can cause background, non-enantioselective reactions. |
| Higher Electrophile Concentration | Increased enantiomeric excess (e.e.). | Promotes faster trapping of the stereogenic copper-alkyl intermediate, outcompeting pathways like Cu-H elimination or reactions with achiral intermediates. |
| Higher Chiral Ligand Loading | Increased enantiomeric excess (e.e.). | Reduces the influence of achiral copper species that may form via ligand dissociation, thereby minimizing non-enantioselective pathways. |
Mechanistic Insights into Copper-Catalyzed Allylic Alkylation with Racemic Substrates
The use of racemic starting materials in asymmetric catalysis presents the challenge of converting a 1:1 mixture of enantiomers into a single, highly enantioenriched product. Copper-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method to achieve this through a process known as a dynamic kinetic asymmetric transformation (DyKAT). acs.orgrsc.orgcornell.edunih.gov
In a typical copper-catalyzed DyKAT, the chiral catalyst system performs two crucial functions simultaneously: it catalyzes the racemization of the starting allylic substrate and selectively reacts with only one of the substrate's enantiomers. acs.orgresearchgate.net A key mechanistic feature is the in-situ formation of an allylic halide intermediate (e.g., an allyl iodide) which undergoes rapid isomerization, effectively interconverting the two enantiomers of the starting material. acs.orgresearchgate.net The copper counterion (e.g., I⁻ from CuI) plays a critical role in facilitating this racemization. acs.orgresearchgate.net
While the substrate is undergoing rapid racemization, the chiral copper-ligand complex (e.g., Cu-(S)-Allylphos) selectively adds to one of the two enantiomers via an SN2' pathway. acs.orgrsc.org This selective reaction of one enantiomer over the other, coupled with the rapid equilibration of the starting material, allows for the theoretical conversion of 100% of the racemic mixture into a single product enantiomer with high ee. acs.orgrsc.orgnih.gov Studies have shown that the catalyst complexes themselves can be dynamic, evolving during the reaction to become both faster and more enantioselective. acs.orgresearchgate.net
Other Asymmetric Organometallic Catalysis Applications
Asymmetric C-H functionalization is a powerful and highly sought-after strategy in modern organic synthesis for the direct conversion of ubiquitous C-H bonds into valuable chemical bonds in a stereocontrolled manner. This approach offers significant advantages in terms of atom and step economy. The development of this field heavily relies on the design and application of effective chiral ligands to control the enantioselectivity of the metal-catalyzed C-H activation process. While numerous chiral ligands have been successfully employed, there is no available research to indicate that this compound has been investigated or has potential in this specific application.
Asymmetric conjugate addition is a fundamental carbon-carbon bond-forming reaction that allows for the stereoselective introduction of a nucleophile to the β-position of an α,β-unsaturated compound. The stereochemical outcome of these reactions is typically governed by a chiral ligand in a metal-based catalytic system. A wide array of chiral phosphine (B1218219) ligands have been designed and have demonstrated high efficacy in these transformations. However, there is no scientific literature available that describes the exploration or application of this compound in asymmetric conjugate addition reactions.
Mechanistic Investigations and Stereochemical Models for S Allylphos Mediated Reactions
Elucidation of Catalytic Cycles
The catalytic cycle in transition metal-mediated reactions is a sequence of elementary steps that describes the transformation of reactants to products, with the catalyst being regenerated at the end of each cycle. For (S)-Allylphos, the nature of this cycle, including the transition states and intermediates, varies significantly between different metal centers, most notably palladium and copper.
Proposed Transition States and Reaction Pathways in Palladium Catalysis
Palladium-catalyzed reactions, particularly asymmetric allylic alkylations (AAA), are cornerstones of modern organic synthesis. The catalytic cycle for these reactions, when mediated by a phosphine (B1218219) ligand like this compound, is generally understood to involve several key steps: oxidative addition, transmetallation (or deprotonation), and reductive elimination. chemrxiv.org
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these catalytic cycles. chemrxiv.org These calculations help to identify the lowest energy pathways and the structures of transition states. For a typical Pd-catalyzed allylic arylation, the cycle involves oxidative addition, transmetallation, a protonation/deprotonation sequence, and finally, reductive elimination, which is often the rate-determining step. chemrxiv.org The this compound ligand, through its specific coordination to the palladium center, influences the geometry and energy of these transition states, thereby dictating the enantioselectivity of the product. The formation of short-lived intermediates is a characteristic feature, making their direct observation challenging, though their existence is supported by kinetic and computational evidence. ethz.ch
Detailed Mechanistic Analyses in Copper-Catalyzed Processes
Copper-catalyzed reactions proceed through mechanisms that can be distinct from their palladium counterparts. While Pd-catalysis often involves Pd(0)/Pd(II) cycles, copper catalysis can access Cu(I), Cu(II), and Cu(III) oxidation states, leading to different reaction pathways. nih.gov In asymmetric allylic alkylations, a common mechanism involves the formation of a Cu(I) complex with the this compound ligand. This complex then reacts with the allylic substrate.
One proposed pathway involves the coordination of the Cu(I) species to the olefin, followed by an oxidative addition that generates a Cu(III)-allyl intermediate. Subsequent reductive elimination yields the product and regenerates the active Cu(I) catalyst. An alternative pathway, particularly in substitution reactions, may not involve a change in the copper oxidation state, proceeding instead through a σ-bond metathesis-type transition state. researchgate.net
Detailed mechanistic studies, sometimes involving the isolation of key intermediates, have provided significant insights. For instance, in certain copper-catalyzed aerobic oxidative cyclizations, complex mechanisms involving multiple catalytic cycles and di- and tri-indole intermediates have been identified. nih.gov Kinetic studies in these systems revealed a rare self-catalytic phenomenon where the substrate itself combines with the copper catalyst to accelerate the conversion of a less active intermediate. nih.gov These findings underscore the complexity and substrate-dependence of copper-catalyzed reaction mechanisms.
Identification and Role of Catalytic Intermediates
The identification of catalytic intermediates is paramount for validating proposed mechanistic cycles. In copper-catalyzed reactions, organocopper species are key intermediates. For example, in the copper-catalyzed borylation of alkenes, a Cu-boryl species adds across the double bond to form a copper-alkyl intermediate which bears a stereogenic, copper-substituted carbon center. nih.gov The stereochemical fate of this intermediate determines the enantioselectivity of the final product.
Studies have shown that the stability and reactivity of these intermediates are critical. Achiral copper-boryl or copper-alkyl species can sometimes participate in the reaction, leading to a decrease in enantioselectivity. nih.gov The concentration of the electrophile and the chiral ligand can be tuned to minimize the impact of these off-cycle or background reactions. For example, a higher electrophile concentration can trap the desired chiral organocopper intermediate more efficiently, preventing it from undergoing side reactions that might erode enantioselectivity. nih.gov In some cases, intermediates have been proposed to involve π-complexation, where the copper(I) species interacts with the π-electrons of an aromatic system, activating the substrate for nucleophilic attack without a formal oxidative addition step. researchgate.net
Origins of Enantioselectivity and Stereochemical Control
The ability of this compound to induce high levels of asymmetry in a reaction product is a direct consequence of its unique three-dimensional structure and electronic nature. These features govern how the ligand interacts with the metal center and how the resulting chiral catalyst interacts with the substrates in the enantioselectivity-determining step.
Steric and Electronic Effects of the this compound Ligand Architecture
The enantioselectivity imparted by a chiral phosphine ligand is a function of both its steric and electronic properties. researchgate.net These properties can be quantified using various parameters.
Steric Effects: The steric bulk of a phosphine ligand is often described by the Tolman cone angle (θ). This parameter represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, measured from the metal center. libretexts.org A larger cone angle indicates greater steric congestion around the metal. The specific architecture of this compound, with its chiral backbone and substituent groups, creates a well-defined and asymmetric steric environment. This steric hindrance forces the substrate to approach the metal's active site from a specific trajectory, favoring the formation of one enantiomeric transition state over the other. csic.es
Electronic Effects: The electronic properties of a phosphine ligand relate to its ability to donate or accept electron density from the metal center. This is often quantified by the Tolman electronic parameter (TEP), which is derived from the C-O stretching frequency of a standard Ni(CO)₃L complex. libretexts.org More electron-donating phosphines lead to more electron-rich metal centers, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The substituents on the phosphorus atom of this compound modulate its electronic properties, which, in synergy with its steric profile, fine-tunes the reactivity and selectivity of the catalyst. nih.gov The interplay between steric and electronic effects is crucial; in some systems, these effects are synergistic, while in others, one may dominate. researchgate.net
The following table summarizes key parameters used to describe ligand effects:
| Parameter | Description | Relevance to this compound |
| Tolman Cone Angle (θ) | A measure of the steric bulk of a phosphine ligand. | The defined steric profile of this compound creates a rigid chiral pocket, sterically directing the approach of the substrate. libretexts.org |
| Tolman Electronic Parameter (TEP) | A measure of the electron-donating or -withdrawing nature of a phosphine ligand. | The electronic nature of this compound influences the electron density at the metal center, affecting the kinetics of the catalytic cycle and the stability of intermediates. libretexts.orgchemrxiv.org |
| Ligand Repulsive Energies (E_R) | A computational measure of the nonbonded repulsion between a ligand and its coordination environment. | Provides a quantitative measure of the steric influence of the this compound ligand on the transition state geometry. cmu.edu |
Influence of Metal-Ligand Coordination and Chiral Pocket Formation
When this compound coordinates to a transition metal, it forms a rigid, asymmetric environment known as a "chiral pocket" around the metal's active site. csic.es The geometry of this pocket is determined by the ligand's bite angle, the conformation of its chiral backbone, and the orientation of its substituents. The substrate must fit into this pocket to react, and the non-covalent interactions (e.g., steric repulsion, van der Waals forces, arene-arene interactions) between the substrate and the ligand within the transition state assembly determine the stereochemical outcome. csic.esescholarship.org
The competition between the two diastereomeric transition states leading to the (R) and (S) products is governed by the difference in their free energies (ΔΔG‡). A small difference of just a few kcal/mol is sufficient to achieve high enantioselectivity. csic.es The well-defined structure of the metal-(S)-Allylphos complex ensures that one of these transition states is significantly lower in energy.
Computational modeling and statistical analysis are powerful tools for understanding these interactions. escholarship.orgnih.gov By mapping the steric and electronic features of the chiral pocket and modeling its interaction with the substrate, researchers can rationalize the observed enantioselectivity and even predict the optimal ligand for a given transformation. The formation of this well-defined chiral pocket is the ultimate reason for the high degree of stereochemical control exerted by the this compound ligand in asymmetric catalysis. nih.govnih.gov
Role of Additives and Counterions in Stereochemical Induction
In the landscape of asymmetric catalysis, the judicious selection of additives and counterions is a critical factor that can profoundly influence the stereochemical outcome of a reaction. While the chiral ligand, such as this compound, provides the fundamental asymmetric environment, additives and counterions can modulate the catalytic system's activity and selectivity through various non-covalent interactions and structural modifications. researchgate.netacs.org Their role is multifaceted, ranging from altering the geometry of the catalytic complex to participating directly in the transition state of the stereodetermining step.
Additives, which can be achiral or chiral, introduce another layer of control. researchgate.net Achiral additives, such as salts or acids, can modify the catalyst structure or the transition state, leading to enhanced enantioselectivity or reactivity. researchgate.net They can function by various mechanisms, including:
Ligand Modification: An additive can interact with the chiral ligand, subtly altering its conformation and, consequently, the shape of the chiral pocket.
Substrate Activation: Additives can interact with the substrate, pre-organizing it for a more selective reaction with the catalyst.
Transition State Stabilization: Through hydrogen bonding or other non-covalent interactions, an additive can preferentially stabilize the transition state leading to the major enantiomer. acs.org
Catalyst Regeneration: In some catalytic cycles, additives are crucial for the efficient regeneration of the active catalyst.
The synergistic effect between the chiral ligand, the metal, the counterion, and any additives creates a complex and finely tunable catalytic system. acs.org Understanding these interactions is paramount for optimizing reactions mediated by chiral phosphine ligands like this compound to achieve the desired levels of stereochemical induction.
| Additive/Counterion Type | General Role in Asymmetric Catalysis | Potential Effect on Stereochemical Induction |
| Weakly Coordinating Anions (e.g., BF₄⁻, PF₆⁻, OTf⁻) | Act as non-interfering counterions to a cationic metal center. | Generally lead to higher enantioselectivity by allowing the chiral ligand to exert maximum control. rsc.org |
| Coordinating Anions (e.g., Cl⁻, Br⁻, I⁻) | Can coordinate to the metal center, becoming part of the inner coordination sphere. | May decrease enantioselectivity by sterically hindering the substrate's approach or altering the catalyst's geometry. rsc.org |
| Chiral Anions | Act as a chiral counterion, introducing an additional source of asymmetry. | Can lead to a "matched/mismatched" effect with the chiral ligand, either enhancing or diminishing the overall enantioselectivity. caltech.eduresearchgate.net |
| Lewis Acids | Can activate the substrate or interact with the catalyst. | Can enhance selectivity by pre-organizing the substrate or creating a more defined transition state. |
| Brønsted Acids/Bases | Can act as co-catalysts or influence the protonation state of reactants or intermediates. | Can be crucial for catalyst turnover and can influence the reaction pathway, thereby affecting selectivity. |
| Salts (e.g., LiCl, NaBr) | Can influence ion-pairing, aggregation state of the catalyst, or halide exchange. | Can significantly alter both reactivity and enantioselectivity through various mechanisms. |
This table presents generalized roles and effects based on principles of asymmetric catalysis and may not represent specific outcomes for all this compound-mediated reactions.
Computational and Theoretical Investigations of Asymmetric Induction
Computational and theoretical chemistry have become indispensable tools for elucidating the mechanisms of asymmetric reactions and understanding the origins of stereochemical induction. For reactions mediated by chiral phosphine ligands like this compound, Density Functional Theory (DFT) calculations are particularly powerful for modeling the intricate details of the reaction pathway and the subtle energetic differences that dictate enantioselectivity. nih.govscispace.comrecercat.cat
A primary focus of these computational investigations is the analysis of the transition state (TS) of the enantioselectivity-determining step. rsc.org By calculating the geometries and energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of a reaction can be predicted. The energy difference between these transition states (ΔΔG‡) is directly related to the product ratio. A lower energy transition state corresponds to the major enantiomer formed. rsc.org
These studies provide deep insights into the non-covalent interactions that stabilize the favored transition state. For chiral phosphine ligands, these interactions can include:
Steric Repulsion: The bulky groups on the phosphine ligand create a chiral environment that sterically disfavors one approach of the substrate over the other. mdpi.com
CH-π Interactions: Interactions between C-H bonds of the substrate or ligand and aromatic rings on the phosphine can contribute significantly to the stabilization of the transition state assembly. mdpi.com
Hydrogen Bonding: Where applicable, hydrogen bonds between the substrate and the ligand or counterion can play a crucial role in orienting the reactants and lowering the energy of the preferred transition state. acs.org
For example, in palladium-catalyzed asymmetric allylic alkylation, DFT calculations can model the η³-allyl-palladium intermediate complexed with the chiral phosphine ligand. nih.govrecercat.cat The subsequent nucleophilic attack is then analyzed to determine which face of the allyl group is more accessible and which trajectory of the nucleophile is energetically favored. These models can rationalize why a particular quadrant of the chiral space created by the ligand is reactive while the others are blocked. nih.gov
Furthermore, computational methods can be used to probe the influence of additives and counterions. acs.org Theoretical models can incorporate these species explicitly to understand how they interact with the catalytic complex and the substrate in the transition state. This can explain, for instance, how a counterion might influence the geometry of the catalyst or how an additive might stabilize the favored transition state through hydrogen bonding. acs.org The synergy between experimental results and computational investigations provides a comprehensive picture of the factors governing asymmetric induction in this compound-mediated reactions, facilitating the rational design of more efficient and selective catalytic systems. nih.gov
Structure Activity Relationships Sar of S Allylphos and Its Derivatives
Impact of Substituent Variation on Phosphoramidite (B1245037) Moiety
Variations in the substituents attached to the nitrogen atom within the phosphoramidite moiety of (S)-Allylphos derivatives can significantly impact catalytic outcomes. Research has shown that the nature of these substituents influences the electronic and steric environment around the phosphorus atom and the coordinating metal center, thereby affecting the interaction with the substrate and transition state stability.
Studies on related phosphoramidite ligands have indicated that the steric bulk of the substituents on the nitrogen atom can play a crucial role in determining the performance of the ligand in asymmetric catalysis. For instance, in Rh-catalyzed hydroformylation, the steric factor on the phosphoramidite moiety has been shown to be a determinant of ligand performance nih.gov. Increased steric hindrance can lead to changes in branched/linear ratios and enantioselectivity nih.gov.
While steric effects are often prominent, the electronic properties of the substituents can also be relevant. The incorporation of a chiral amine moiety in BINOL-derived phosphoramidite ligands has been shown to dramatically increase enantioselectivity in certain reactions, such as the 1,4-addition to enones nih.gov. However, the influence of N-substituents on selectivities can vary depending on the specific catalytic reaction nih.gov. The presence of a functionality in the amino group can influence the catalytic outcome in asymmetric hydrogenation catalyzed by rhodium complexes wikipedia.org.
Effects of Chiral Binaphthyl Backbone Modifications on Enantiocontrol
The chiral binaphthyl backbone, typically derived from (S)-BINOL, is fundamental to the enantiocontrol exerted by this compound and its derivatives. The axial chirality of the binaphthyl unit is a primary source of stereochemical information conveyed to the metal center and subsequently to the reacting substrates.
Modifications to the binaphthyl backbone, particularly at the 3,3' positions, can have dramatic effects on catalyst activity and enantioselectivity in asymmetric transformations. These positions are in proximity to the metal center and the reaction site, allowing substituents at these positions to influence the spatial orientation of the substrate during the catalytic cycle.
The configuration of the binaphthol backbone is often responsible for establishing the absolute stereocontrol in asymmetric reactions catalyzed by phosphoramidite ligands. By altering substituents at the 3,3' positions, researchers can fine-tune the steric and electronic environment around the active site, leading to significant variations in enantioselectivity. Perfluorinated analogs of binaphthyl-based phosphoramidite ligands have also been explored, demonstrating that modifications to the backbone can influence the properties of metal nanoparticles stabilized by these ligands and their catalytic behavior in reactions like asymmetric Suzuki coupling.
Design Principles for Modulating Reactivity and Selectivity
The design of this compound derivatives for specific asymmetric transformations involves a careful consideration of both the phosphoramidite moiety and the chiral backbone to modulate reactivity and selectivity. Key design principles include controlling the steric environment, tuning the electronic properties, and optimizing the interaction between the ligand, metal center, and substrate.
Steric bulk on the phosphoramidite nitrogen and modifications at the 3,3' positions of the binaphthyl backbone are primary tools for influencing diastereomeric transition states and, consequently, enantioselectivity nih.gov. By systematically varying these structural elements, chemists can optimize the ligand architecture for a particular reaction.
Electronic effects, influenced by substituents on both the phosphoramidite and potentially the backbone, can affect the electron density at the metal center, influencing its reactivity and interaction with different functional groups in the substrate. Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure Selectivity Relationship (QSSR) studies are sometimes employed to understand and predict the relationship between ligand structure and catalytic performance.
The modular synthesis of phosphoramidite ligands offers significant advantages in ligand design, allowing for relatively straightforward preparation and modification to explore SAR nih.gov. This flexibility enables the rapid synthesis of ligand libraries to screen for optimal structures in various asymmetric reactions, including hydrogenation, 1,4-additions, and hydroformylation nih.gov.
For example, in the Pd-catalyzed asymmetric dearomative cyclization, the chiral phosphoramidite ligand Allylphos has been successfully employed, yielding high enantioselectivity (94% ee), demonstrating the effectiveness of this ligand class in specific transformations.
Comparison of Monophosphine and Bidentate Analogues
Phosphoramidite ligands like this compound are typically monodentate ligands, coordinating to the metal center through the phosphorus atom. Their effectiveness in asymmetric catalysis, sometimes rivaling or exceeding that of bidentate ligands, challenged the traditional notion that a rigid, bidentate coordination was always necessary for high stereocontrol nih.gov.
The development of monodentate phosphoramidite ligands, particularly those derived from BINOL, marked a significant breakthrough in asymmetric catalysis nih.govwikipedia.org. These ligands have demonstrated wide utility in various metal-catalyzed asymmetric reactions, including hydrogenation, 1,4-additions, and allylic alkylation nih.gov.
Comparisons between monodentate phosphoramidites and bidentate ligands, such as bisphosphines like BINAP, in specific reactions have shown varying results. In some cases, phosphoramidites have achieved comparable or even superior enantioselectivities nih.gov. For instance, in certain asymmetric gold(I)-catalyzed cycloadditions, a phosphoramidite ligand displayed superior chemoselectivity and enantioselectivity compared to a chiral bisphosphine analogue.
Comparative Analysis with Other Chiral Ligand Classes
Comparison with Chiral Biaryl Phosphine (B1218219) Ligands (e.g., BINAP, DIPAMP)
Chiral biaryl phosphine ligands, such as BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) and DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane), are well-established and highly successful in various asymmetric catalytic transformations, particularly in asymmetric hydrogenation wikipedia.orgnih.govontosight.ainobelprize.org. BINAP is characterized by its axial chirality and C2 symmetry, while DIPAMP features point chirality at the phosphorus centers and C2 symmetry wikipedia.orgnih.govontosight.ai. These ligands typically act as bidentate ligands, coordinating to a metal center through two phosphorus atoms, forming a rigid chelate ring that is crucial for inducing high enantioselectivity pitt.edu.
In contrast, (S)-Allylphos is a monodentate phosphoramidite (B1245037) ligand. Monodentate ligands coordinate to the metal center through a single donor atom (in this case, phosphorus). This fundamental difference in denticity leads to significant variations in the metal-ligand complex structure and dynamics. While bidentate ligands like BINAP and DIPAMP create a relatively constrained chiral environment around the metal, monodentate phosphoramidites offer greater flexibility nih.govwikipedia.org.
Historically, the prevailing notion was that high rigidity in the metal-ligand complex was essential for achieving high stereocontrol wikipedia.org. However, the advent of phosphoramidite ligands, including those of the Feringa type, challenged this perspective by demonstrating that highly flexible monodentate ligands could also deliver exceptional enantioselectivities nih.govwikipedia.org.
The synthesis of BINAP typically involves the resolution of a racemic mixture or the use of resolved BINOL precursors, which can sometimes involve harsh conditions orgsyn.org. DIPAMP was one of the first ligands used in industrial-scale asymmetric hydrogenation for the synthesis of L-DOPA wikipedia.org. Phosphoramidite ligands, including those with a BINOL backbone, are generally considered readily accessible and their modular structure allows for easy modification nih.govwikipedia.org.
While BINAP and DIPAMP have proven highly effective in reactions like asymmetric hydrogenation of olefins and ketones, the application spectrum of this compound and other phosphoramidites can differ, excelling in transformations such as conjugate additions and allylic alkylations wikipedia.orgsigmaaldrich.com. The specific electronic and steric properties of this compound, arising from its phosphoramidite structure and the presence of the allyl group, would influence its performance compared to the purely phosphine-based BINAP and DIPAMP.
Comparison with Other Chiral Phosphoramidite Ligands (e.g., Feringa-type, Carreira-type)
This compound belongs to the class of chiral phosphoramidite ligands, which have gained prominence in asymmetric catalysis due to their modularity and effectiveness nih.govwikipedia.org. Within this class, various types exist, notably those developed by Feringa and Carreira.
Feringa-type phosphoramidites are often derived from the BINOL (1,1'-bi-2-naphthol) scaffold, incorporating a chiral amine moiety wikipedia.orgsigmaaldrich.com. These ligands have demonstrated remarkable success in copper-catalyzed conjugate addition reactions of organometallic reagents to enones, achieving high yields and enantioselectivities wikipedia.orgsigmaaldrich.com. Their modular design allows for easy tuning of steric and electronic properties by varying the amine and the phosphite (B83602) portions nih.govwikipedia.org.
Carreira-type phosphoramidite ligands, sometimes described as hybrid (phosphoramidite, olefin) ligands, have been successfully applied in iridium-catalyzed asymmetric allylic substitution reactions, including allylic amination nih.govacs.orgacs.org. These ligands combine a phosphoramidite moiety with an olefin component, which can influence the coordination behavior and catalytic performance nih.govacs.org.
This compound, with its specific structure featuring an allyl group and likely a chiral amine derived from diphenyl(prop-2-en-1-yl)amine and a BINOL-like backbone chemscene.com, represents a specific design within the broader phosphoramidite class. The presence of the allyl group could potentially offer unique coordination possibilities or influence the electronic properties of the phosphorus center differently compared to phosphoramidites lacking this feature.
While Feringa-type ligands are strongly associated with copper-catalyzed conjugate additions and Carreira-type ligands with iridium-catalyzed allylic substitutions, the specific catalytic applications where this compound excels would define its niche within the phosphoramidite family. Research findings would be needed to detail the reactions where this compound has been successfully employed and how its performance compares to other phosphoramidites in those specific contexts.
Unique Advantages and Specific Limitations of this compound in Asymmetric Synthesis
Based on its classification as a chiral phosphoramidite, this compound likely shares some general advantages of this ligand class, such as ease of synthesis and modularity, facilitating the creation of ligand libraries for reaction optimization nih.govwikipedia.org. The monodentate nature can be advantageous in certain catalytic systems and for combinatorial approaches nih.gov.
Specific advantages of this compound would stem from its unique structural features, particularly the allyl group. This functional group could potentially participate in the catalytic cycle, influence the electronic density around the metal center, or provide additional steric control depending on its orientation within the catalytic complex. If this compound is a hybrid ligand incorporating both phosphoramidite and olefin character, as suggested by some descriptions of similar ligands nih.govresearchgate.net, it might exhibit cooperative effects between the phosphorus and olefin moieties, leading to unique reactivity or selectivity profiles.
Potential limitations of this compound could include a narrower scope of applicable reactions compared to more broadly used ligands like BINAP, or specific sensitivities to reaction conditions (e.g., temperature, solvent, presence of additives). The stability of the phosphoramidite moiety towards hydrolysis or oxidation under certain catalytic conditions could also be a factor. Detailed experimental data on the performance of this compound in various reactions is necessary to fully understand its advantages and limitations.
Ligand Design Strategies for Broader Applicability
Ligand design is a continuous effort aimed at developing catalysts with improved activity, selectivity, and broader substrate scope diva-portal.orgmdpi.com. For this compound, strategies for broadening its applicability would likely involve systematic modifications of its structure.
The allyl group itself presents opportunities for modification. Altering the substitution pattern on the alkene could influence its electronic properties and steric profile, potentially leading to improved performance in specific reactions. If the allyl group is involved in coordination, modifying it could impact the stability and reactivity of the metal-ligand complex.
Furthermore, incorporating additional functional groups into the ligand structure could enable cooperative catalysis or facilitate immobilization of the catalyst on a solid support, which is beneficial for catalyst recovery and reuse nih.gov. Strategies explored for other phosphoramidite ligands, such as the development of immobilized Carreira-type ligands, could be relevant nih.gov.
Computational studies can play a significant role in guiding ligand design by providing insights into the likely binding modes, transition state structures, and energy profiles of catalytic reactions with different ligand modifications schrodinger.com. This can help predict the potential impact of structural changes on enantioselectivity and reactivity, reducing the need for extensive experimental screening.
Advanced Methodologies and Future Research Directions
Development of Novel (S)-Allylphos-Based Catalytic Systems for Unexplored Transformations
The development of novel catalytic systems utilizing this compound is a key area for future research. Chiral phosphoramidite (B1245037) ligands are known to be effective in a range of asymmetric transformations when complexed with transition metals such as rhodium, iridium, copper, and palladium. Future work could focus on exploring the catalytic activity of this compound in less explored or unprecedented reactions. This includes asymmetric transformations involving challenging substrates or the formation of complex chiral architectures that are difficult to access with existing catalytic systems.
Research could investigate the performance of this compound in reactions such as asymmetric hydroformylation of complex olefins, enantioselective conjugate additions to challenging Michael acceptors, or asymmetric cycloadditions. The specific steric and electronic profile imparted by the allyl group and the binaphthyl backbone in this compound is expected to influence the catalytic outcome, potentially leading to high reactivity and enantioselectivity in these novel transformations. Detailed studies involving systematic variation of reaction parameters, counterions, and metal precursors would be essential to unlock the full potential of this compound in these new catalytic systems.
Integration of this compound in Cascade and Multicomponent Reactions
The integration of chiral ligands in cascade and multicomponent reactions offers an efficient strategy for the synthesis of complex molecules in a single process, minimizing steps and reducing waste. This compound could play a crucial role as a chiral component in such sophisticated reaction sequences.
Future research could explore the application of this compound-metal complexes in tandem catalytic processes where an initial catalytic step sets the stage for a subsequent enantioselective transformation mediated by the this compound complex. Similarly, its utility in multicomponent reactions, where multiple reactants combine in one pot to form a complex product, could be investigated. The compatibility of this compound with different catalytic cycles and functional groups present in multicomponent reaction substrates would be a critical aspect of this research. Success in this area would highlight the ability of this compound to control stereochemistry within complex reaction networks, providing streamlined access to valuable chiral compounds.
Strategies for Catalyst Immobilization and Heterogenization
Homogeneous catalytic systems, while offering high activity and selectivity, often suffer from challenges in catalyst separation and recycling. Immobilization and heterogenization of chiral ligands like this compound onto solid supports are promising strategies to address these limitations, facilitating catalyst recovery and reuse.
Future research should focus on developing effective methods to immobilize this compound without compromising its catalytic performance, particularly its enantioselectivity. This could involve covalent attachment to various solid supports, such as polymers, silica, or metal-organic frameworks (MOFs). Alternatively, non-covalent strategies, such as encapsulation or adsorption, could be explored. Studies would be required to evaluate the loading capacity, stability, and catalytic activity of the immobilized this compound systems in asymmetric reactions. Successful immobilization would contribute to more sustainable and economically viable catalytic processes.
Application of this compound in Flow Chemistry and Large-Scale Synthesis
The application of chiral catalysis in flow chemistry and large-scale synthesis is essential for the industrial production of chiral intermediates and pharmaceuticals. This compound-based catalytic systems could be adapted for continuous flow processes, offering advantages such as improved reaction control, safety, and efficiency compared to batch processes.
Research in this area would involve designing and optimizing flow reactors for asymmetric reactions catalyzed by this compound complexes. This includes investigating parameters such as residence time, temperature, pressure, and catalyst concentration in a continuous flow environment. Furthermore, exploring the use of immobilized this compound in flow reactors could provide stable and reusable packed-bed catalysts suitable for long-term operation. Demonstrating the scalability of this compound-catalyzed reactions in flow systems would be a crucial step towards their industrial implementation for large-scale synthesis.
Synergistic Catalysis with this compound as a Key Chiral Component
Synergistic catalysis, involving the cooperative action of two or more catalysts, can lead to enhanced reactivity and selectivity in complex transformations. This compound could serve as a key chiral component in synergistic catalytic systems, cooperating with other chiral or achiral catalysts to achieve challenging transformations with high efficiency and enantioselectivity.
Future research could explore combinations of this compound-metal complexes with organocatalysts, biocatalysts, or other metal catalysts. For instance, a synergistic system could involve an this compound-metal complex activating one substrate enantioselectively while a co-catalyst activates another substrate or facilitates a different step in a cascade process. Understanding the cooperative mechanisms and optimizing the compatibility between the different catalytic components would be critical for the success of such synergistic systems. This approach could open up new avenues for designing highly efficient and selective catalytic processes for the synthesis of complex chiral molecules.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing (S)-Allylphos, and how can purity be ensured?
- Methodological Answer : The synthesis of this compound requires enantioselective methods, such as those used for allylic phosphates, where chiral auxiliaries or catalysts are employed to achieve stereochemical control. Experimental details must include reaction conditions (temperature, solvent, stoichiometry), purification steps (column chromatography, recrystallization), and characterization via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is validated by HPLC with chiral stationary phases to confirm enantiomeric excess (≥95%) .
Q. What spectroscopic and chromatographic techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm bond connectivity and stereochemistry.
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.
- Chiral HPLC : To verify enantiopurity using a chiral column (e.g., Chiralpak IA/IB).
- Elemental Analysis : To validate empirical formula consistency.
All data must be cross-referenced with literature values for known analogues, with deviations ≥2% requiring justification .
Advanced Research Questions
Q. How can researchers optimize enantioselectivity in reactions catalyzed by this compound, and what variables most significantly impact stereochemical outcomes?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., THF, DCM) often enhance stereoselectivity due to controlled ligand coordination.
- Temperature Gradients : Lower temperatures (e.g., –20°C to 0°C) may stabilize transition states favoring the desired enantiomer.
- Additive Effects : Lewis acids (e.g., Mg(OTf)) or bases (e.g., EtN) can modulate catalyst activity.
Data should be analyzed using nonlinear regression models to identify dominant factors, with statistical tools (e.g., ANOVA) validating significance (p < 0.05) .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Method Variability : Differences in substrate scope, reaction scale, or purity of starting materials.
- Data Interpretation : Misattribution of enantiomeric excess (e.g., using optical rotation instead of chiral HPLC).
To reconcile discrepancies, replicate experiments under standardized conditions, and perform meta-analyses comparing activation parameters (ΔG) or turnover frequencies (TOF). Cross-reference with organophosphate class data to identify trends .
Q. How does the hydrolytic stability of this compound influence its performance in aqueous-phase asymmetric catalysis?
- Methodological Answer : Stability is assessed via:
- Kinetic Studies : Monitor degradation rates under varying pH (3–10) and temperature (25–60°C) using NMR.
- Ligand Modification : Introduce electron-withdrawing groups (e.g., –CF) to phosphorus centers to enhance hydrolytic resistance.
Compare half-lives (t) with non-aqueous conditions, noting deviations >10% as critical for protocol adjustments .
Data Integrity and Reproducibility
Q. What documentation standards ensure reproducibility of this compound-based catalytic studies?
- Methodological Answer : Follow the Beilstein Journal guidelines:
- Experimental Section : Detail synthetic procedures, including exact masses of reagents, reaction monitoring intervals (e.g., TLC every 30 min), and purification yields.
- Supporting Information : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files.
- Data Archiving : Use repositories like Zenodo for public access, ensuring DOI linking in publications .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control measures:
- In-process Controls : Real-time monitoring via inline FTIR or Raman spectroscopy.
- Statistical Sampling : Use ICH Q2(R1)-validated methods to test ≥3 independent batches, reporting mean ± SD for critical parameters (e.g., ee%, yield).
Outliers exceeding 2σ should trigger root-cause analysis (e.g., trace metal contamination) .
Theoretical and Mechanistic Inquiry
Q. What computational methods best elucidate the mechanistic role of this compound in asymmetric induction?
- Methodological Answer : Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
